
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine and nitro groups attached to phenyl rings, which are further bonded to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by nitration. The brominated phenyl rings are then reacted with silicon-containing reagents to form the desired organosilicon compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows it to form specific interactions with these targets, potentially inhibiting or activating certain biological pathways. The silicon atom in the compound can also play a role in stabilizing the molecular structure and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-bromophenyl)silane: Another organosilicon compound with similar bromine-substituted phenyl rings.
Bis(4-bromophenyl)silanediol: Contains two bromine-substituted phenyl rings and two hydroxyl groups attached to silicon.
Tris(4-bromophenyl)silanol: Contains three bromine-substituted phenyl rings and one hydroxyl group attached to silicon.
Uniqueness
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the silicon atom makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
58102-01-5 |
|---|---|
Fórmula molecular |
C18H11Br3N2O5Si |
Peso molecular |
603.1 g/mol |
Nombre IUPAC |
bis(4-bromo-3-nitrophenyl)-(4-bromophenyl)-hydroxysilane |
InChI |
InChI=1S/C18H11Br3N2O5Si/c19-11-1-3-12(4-2-11)29(28,13-5-7-15(20)17(9-13)22(24)25)14-6-8-16(21)18(10-14)23(26)27/h1-10,28H |
Clave InChI |
LKANTOFAXAPZMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[Si](C2=CC(=C(C=C2)Br)[N+](=O)[O-])(C3=CC(=C(C=C3)Br)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
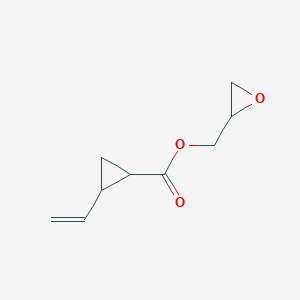
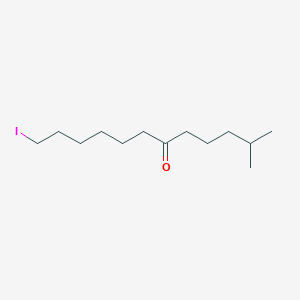


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
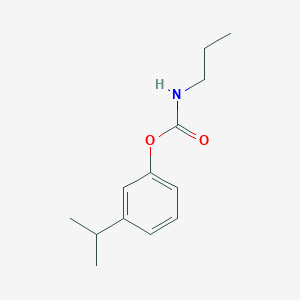
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
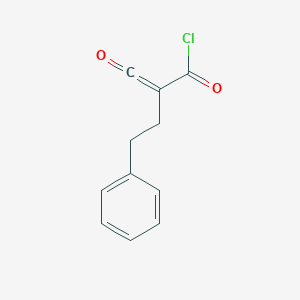

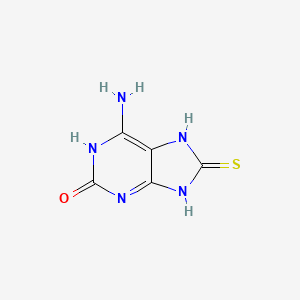
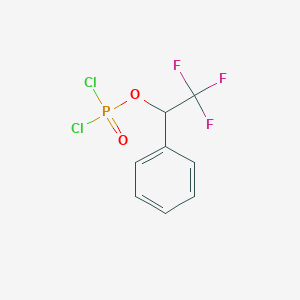
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

